2-Bromo-4-methoxy-1-thiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methoxy-1-thiocyanatobenzene is an organic compound with the molecular formula C8H6BrNOS It is a derivative of benzene, featuring bromine, methoxy, and thiocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-methoxybenzene (anisole) as the starting material.
Bromination: Anisole undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield 2-bromo-4-methoxybenzene.
Thiocyanation: The brominated product is then subjected to thiocyanation. This can be achieved using thiocyanate salts (e.g., potassium thiocyanate, KSCN) in the presence of a suitable oxidizing agent like hydrogen peroxide (H2O2) or iodine (I2).
Industrial Production Methods
Industrial production methods for 2-Bromo-4-methoxy-1-thiocyanatobenzene would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-4-methoxy-1-thiocyanatobenzene can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The thiocyanate group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-methoxy-4-methoxy-1-thiocyanatobenzene.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Biochemical Studies: Used in studies to understand the interaction of thiocyanate-containing compounds with biological systems.
Industry
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Agricultural Chemicals: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-1-thiocyanatobenzene depends on its application. In biological systems, the thiocyanate group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The bromine and methoxy groups can also influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxybenzene: Lacks the thiocyanate group, making it less reactive in certain types of chemical reactions.
4-Methoxy-1-thiocyanatobenzene:
2-Bromo-1-thiocyanatobenzene: Lacks the methoxy group, altering its electronic properties and reactivity.
Uniqueness
2-Bromo-4-methoxy-1-thiocyanatobenzene is unique due to the presence of all three functional groups (bromine, methoxy, and thiocyanate) on the benzene ring
Properties
Molecular Formula |
C8H6BrNOS |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
(2-bromo-4-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H6BrNOS/c1-11-6-2-3-8(12-5-10)7(9)4-6/h2-4H,1H3 |
InChI Key |
XOKQVNVSVBVOSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)SC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.